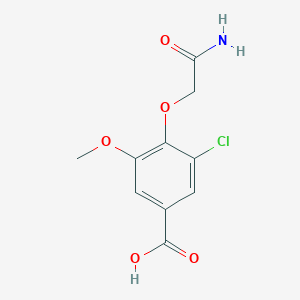

4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic acid

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry. Unfortunately, the specific molecular structure of “4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic acid” is not available in the current literature .Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Evaluation

A study on the synthesis of 1,3,4-oxadiazole derivatives, which contain a moiety similar to 4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic acid, explored their antimicrobial properties. The derivatives were synthesized through the reaction of 5-chloro-2-methoxybenzoate with various aromatic carboxylic acids and showed significant activity against tested bacterial and fungal strains (Prasanna Kumar et al., 2013).

Crystal Structure and Biological Evaluation as Molluscicidal Agent

Research on 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate, a compound with structural similarities to 4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic acid, demonstrated its effective molluscicidal properties. The compound was synthesized and analyzed using X-ray crystallography, revealing significant dihedral angles between its structural components (Duan et al., 2014).

Study of Physico-Chemical Properties

N-Alkoxy-3,5-dinitro-4-aminobenzoic acid derivatives, including those with methoxy and carboxymethoxy groups similar to 4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic acid, were synthesized and characterized. These compounds exhibited various properties such as acidity, fluorescence, and complexing capabilities with alkaline cations, depending on their structure (Tudose et al., 2010).

Encapsulation for Controlled Flavor Release

In a study on flavor encapsulation, 4-hydroxy-3-methoxybenzoic acid (vanillic acid), which shares structural features with 4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic acid, was intercalated into layered double hydroxide nanoparticles. This encapsulation aimed for controlled release of flavor, indicating potential applications in food technology and preservation (Hong et al., 2008).

Electrochemical Degradation in Environmental Remediation

The electrochemical degradation of various herbicides, including dicamba (3,6-dichloro-2-methoxybenzoic acid), which is structurally related to 4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic acid, was investigated. This study provides insights into the potential environmental remediation applications, particularly in degrading persistent herbicides in acidic aqueous media (Brillas et al., 2003).

Mecanismo De Acción

Target of Action

It’s worth noting that compounds with similar structures, such as cromoglicic acid, have been found to inhibit the release of chemical mediators from sensitized mast cells .

Mode of Action

Based on its structural similarity to cromoglicic acid, it may also act by inhibiting the release of chemical mediators from sensitized mast cells . This inhibition could potentially prevent or reduce the severity of allergic reactions.

Biochemical Pathways

Compounds with similar structures, such as cromoglicic acid, are known to affect the pathways involved in allergic reactions . These pathways typically involve the release of histamines and other inflammatory mediators from mast cells.

Result of Action

If it acts similarly to cromoglicic acid, it may prevent or reduce the severity of allergic reactions by inhibiting the release of chemical mediators from sensitized mast cells .

Propiedades

IUPAC Name |

4-(2-amino-2-oxoethoxy)-3-chloro-5-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO5/c1-16-7-3-5(10(14)15)2-6(11)9(7)17-4-8(12)13/h2-3H,4H2,1H3,(H2,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUTQUCJPTHQNMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C(=O)O)Cl)OCC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

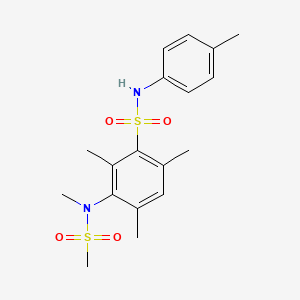

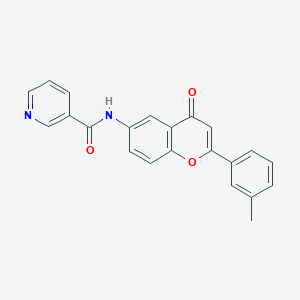

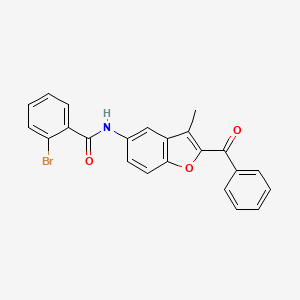

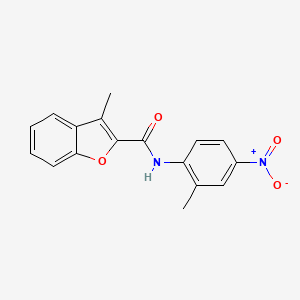

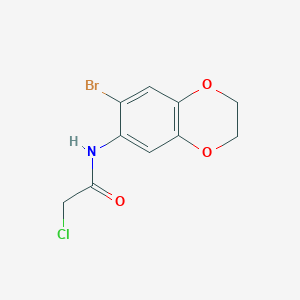

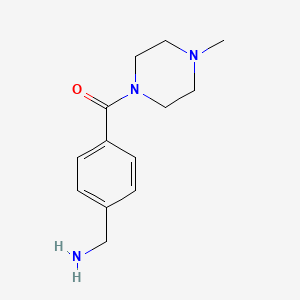

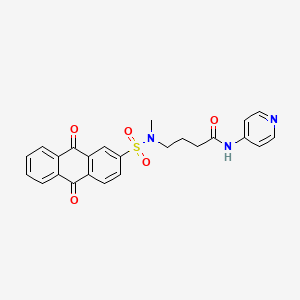

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-oxo-2-phenyl-5-propyl-N-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3305424.png)

![2-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile](/img/structure/B3305445.png)

![4-bromo-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide](/img/structure/B3305466.png)

![N-methyl-9,10-dioxo-N-{4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butyl}-9,10-dihydroanthracene-2-sulfonamide](/img/structure/B3305482.png)

![4-bromo-N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]benzamide](/img/structure/B3305489.png)

![5-benzyl-3-oxo-2-phenyl-N-(m-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3305497.png)

![N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-4-(dimethylamino)benzamide](/img/structure/B3305528.png)